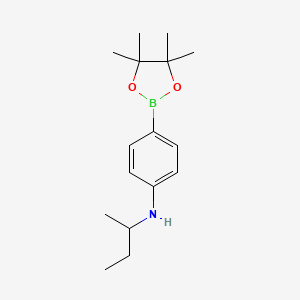
(R)-(1-Methyl-azetidin-2-yl)-methanol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-(1-Methyl-azetidin-2-yl)-methanol, 95% (R-MA) is a chiral compound with a molecular formula of C4H9NO, used in a variety of scientific research applications. It is a colorless liquid with a low boiling point of 74°C and a low melting point of -54°C. R-MA is used in organic synthesis due to its ability to form an enantiomeric pair with its S-stereoisomer, and it can be used as a chiral resolving agent in the production of pharmaceuticals.
Mécanisme D'action
(R)-(1-Methyl-azetidin-2-yl)-methanol, 95% acts as a chiral resolving agent in the production of pharmaceuticals, as it can form an enantiomeric pair with its S-stereoisomer. This allows for the separation of the two isomers, which can then be used for further research or production of pharmaceuticals. (R)-(1-Methyl-azetidin-2-yl)-methanol, 95% is also used as a catalyst in the synthesis of organic compounds, as it can be used to form a variety of different compounds.
Biochemical and Physiological Effects
(R)-(1-Methyl-azetidin-2-yl)-methanol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to have an effect on the activity of enzymes, as well as the activity of cell receptors. It has also been found to have an effect on the metabolism of cells, as well as the production of hormones and other molecules. (R)-(1-Methyl-azetidin-2-yl)-methanol, 95% has also been found to have an effect on the transport of ions and molecules across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (R)-(1-Methyl-azetidin-2-yl)-methanol, 95% in laboratory experiments has a number of advantages. It is a cost-effective and efficient method for synthesizing (R)-(1-Methyl-azetidin-2-yl)-methanol, 95%, and it is also relatively easy to use and handle. Additionally, (R)-(1-Methyl-azetidin-2-yl)-methanol, 95% is a chiral resolving agent, which allows for the separation of the two isomers. However, there are also some limitations to using (R)-(1-Methyl-azetidin-2-yl)-methanol, 95% in laboratory experiments. It is a volatile compound, and it can be hazardous if not handled properly. Additionally, the Mitsunobu reaction can be difficult to control and optimize, and the reaction can produce unwanted by-products.
Orientations Futures
There are a number of potential future directions for the use of (R)-(1-Methyl-azetidin-2-yl)-methanol, 95% in scientific research. It could be used in the development of new pharmaceuticals, as well as in the study of biochemical and physiological effects. Additionally, it could be used in the synthesis of a variety of organic compounds, such as amino acids and peptides. (R)-(1-Methyl-azetidin-2-yl)-methanol, 95% could also be used in the development of new catalysts for organic synthesis, as well as in the study of the chirality of molecules. Finally, it could be used in the study of the transport of ions and molecules across cell membranes.
Méthodes De Synthèse
(R)-(1-Methyl-azetidin-2-yl)-methanol, 95% can be synthesized through the reaction of 1-methyl-azetidine-2-thione with methanol in the presence of a strong base such as sodium hydroxide. The reaction produces the desired (R)-isomer of 1-methyl-azetidine-2-thiol, which is then reacted with methanol to form the desired (R)-(1-methyl-azetidin-2-yl)-methanol. This reaction is known as the Mitsunobu reaction, and it is an efficient and cost-effective method for synthesizing (R)-(1-Methyl-azetidin-2-yl)-methanol, 95%.
Applications De Recherche Scientifique
(R)-(1-Methyl-azetidin-2-yl)-methanol, 95% is used in a variety of scientific research applications, including the production of pharmaceuticals and the study of biochemical and physiological effects. It is also used as a chiral resolving agent in the production of pharmaceuticals, as it can form an enantiomeric pair with its S-stereoisomer. (R)-(1-Methyl-azetidin-2-yl)-methanol, 95% has also been used in the synthesis of a variety of organic compounds, such as amino acids and peptides.
Propriétés
IUPAC Name |
[(2R)-1-methylazetidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-3-2-5(6)4-7/h5,7H,2-4H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRFPWJCWBQAJR-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(1-Methyl-azetidin-2-yl)-methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322476.png)
![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)









